[(5-Ethyl-1,3-oxazol-2-yl)methyl](methyl)amine
Description
(5-Ethyl-1,3-oxazol-2-yl)methylamine is a heterocyclic amine featuring a 1,3-oxazole core substituted with an ethyl group at the 5-position and a methylaminomethyl group at the 2-position. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol and a CAS registry number of 1501282-21-8 . The ethyl and methyl substituents influence its lipophilicity and steric profile, which may impact solubility and reactivity.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-9-7(10-6)5-8-2/h4,8H,3,5H2,1-2H3 |
InChI Key |
SSUBLEDYGKZPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,3-oxazol-2-yl)methylamine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the reaction of 2-methyl-5-phenyloxazole with sulfuric acid and nitric acid under controlled conditions .
Industrial Production Methods
the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as crystallization and distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,3-oxazol-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
(5-Ethyl-1,3-oxazol-2-yl)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3-oxazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups like naphthyl (Compound 33) enhance aromatic π-π interactions but reduce solubility. Smaller alkyl groups (e.g., ethyl or methyl) balance lipophilicity and steric hindrance .
- Chirality : Compound 8b introduces stereochemical complexity, which may influence receptor binding in biological systems .
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound increases logP compared to 5-Methyloxazol-2-amine (98.11 g/mol), which has lower molecular weight and simpler substitution .
- Solubility : Hydrochloride salts (e.g., (5-Ethyl-1,3-oxazol-2-yl)methylamine hydrochloride) improve aqueous solubility, a critical factor for drug bioavailability .
- Stability: Oxadiazole derivatives (e.g., 5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine) may exhibit greater thermal and oxidative stability due to the electron-deficient nature of the oxadiazole ring .
Biological Activity
(5-Ethyl-1,3-oxazol-2-yl)methylamine is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound (5-Ethyl-1,3-oxazol-2-yl)methylamine features an ethyl group at the 5-position of the oxazole ring and a methyl amine substituent. This unique substitution pattern influences its chemical reactivity and biological activity.
Target Interactions
The biological activity of (5-Ethyl-1,3-oxazol-2-yl)methylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of these targets through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Biochemical Pathways
Research indicates that oxazole derivatives can influence several biochemical pathways, leading to a range of biological effects:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing cytokine production .
Antimicrobial Activity
(5-Ethyl-1,3-oxazol-2-yl)methylamine has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Activity
In vitro studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been tested against leukemia cells with promising results .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of (5-Ethyl-1,3-oxazol-2-yl)methylamine:
Comparison with Similar Compounds
The biological activity of (5-Ethyl-1,3-oxazol-2-yl)methylamine can be compared to other oxazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,3-Oxazole | Parent compound | Limited activity |
| 5-Methyl-1,3-oxazol-2-amine | Similar structure with methyl group | Moderate antimicrobial activity |
| 5-Ethyl-1,3,4-oxadiazol-2-methylamine | Different substitution pattern | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
